molecular formula C17H12N4O B3002192 7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-56-6

7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3002192
CAS No.: 320416-56-6
M. Wt: 288.31
InChI Key: DZKQBPDYBOFHRO-UHFFFAOYSA-N
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Description

7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound based on the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a privileged structure in medicinal chemistry recognized for its broad therapeutic potential . The TP core is isoelectronic with the purine ring system, allowing it to function as a purine bioisostere, which facilitates interactions with a variety of enzymatic targets, particularly kinases . This molecular mimicry makes TP derivatives valuable tools for investigating cancer biology, as they can be designed to target ATP-binding sites and inhibit key enzymes such as Cyclin-Dependent Kinase 2 (CDK2) and Phosphatidylinositol 3-kinases (PI3K) . Furthermore, the triazolopyrimidine structure exhibits notable metal-chelating properties, coordinating with metal ions through its nitrogen atoms . This characteristic has been exploited in research for the development of first-row transition metal complexes with significant in vitro efficacy against parasitic diseases, including leishmaniasis and Chagas disease, often showing higher activity than reference drugs . Beyond oncology and parasitology, the TP scaffold has also been explored in central nervous system (CNS) research, where related derivatives have been identified as positive modulators of the GABAA receptor, demonstrating potent anticonvulsant activity in preclinical models . The specific substitution pattern of the 7-phenyl group in this compound is a common feature in many bioactive TP derivatives, suggesting its utility as a key intermediate or candidate for hit-to-lead optimization in multiple drug discovery campaigns . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O/c1-2-4-14(5-3-1)22-15-8-6-13(7-9-15)16-10-11-18-17-19-12-20-21(16)17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKQBPDYBOFHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a reusable catalyst. This method allows for the synthesis of 5-methyl-N,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamides under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using microwave-mediated reactions or catalysis by Schiff base complexes. These methods are scalable and can be optimized for high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cycloaddition reactions, which are useful for the synthesis of complex heterocyclic structures .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include enaminonitriles, benzohydrazides, and Schiff base zinc (II) complexes. Reaction conditions often involve microwave irradiation or mild heating in the presence of a catalyst .

Major Products: The major products formed from the reactions of this compound include various substituted triazolopyrimidines, which can exhibit diverse biological activities .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a broad spectrum of biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Research indicates that triazolo-pyrimidines possess significant antibacterial properties. For instance, derivatives of triazolo-pyrimidines have been shown to be effective against various strains of bacteria, including Staphylococcus aureus and Bacillus subtilis, often outperforming standard antibiotics like ampicillin and streptomycin in specific tests .
  • Anticancer Potential : Triazolo-pyrimidines have been investigated for their anticancer properties. Studies demonstrate that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. For example, compounds based on this scaffold have shown effective dual inhibition of EGFR and VEGFR2, which are critical targets in cancer therapy .
  • Antiviral Activity : The compound's structure allows it to interact with viral proteins, making it a candidate for antiviral drug development. Research has identified triazolo derivatives with activity against viruses such as Zika and other pathogenic viruses .

Case Studies

Several studies exemplify the applications and effectiveness of 7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine:

  • Antimicrobial Efficacy : A study comparing various triazolo-pyrimidines revealed that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values lower than those of established antibiotics. For example, compounds with specific substituents at the 4-position demonstrated enhanced activity against S. epidermidis with MIC values ranging from 11.9 to 28.5 µg/mL compared to standard treatments .
  • Cancer Cell Studies : In vitro studies using MCF-7 breast cancer cells showed that specific derivatives could significantly inhibit cell proliferation and induce apoptosis at low concentrations (IC50 values ranging from 0.3 to 24 µM). These findings suggest promising therapeutic potential for these compounds in oncology .

Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus, B. subtilis
AnticancerInhibits growth in MCF-7 cells
AntiviralActive against Zika virus

Mechanism of Action

The mechanism of action of 7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist of RORγt and an inhibitor of JAK1 and JAK2 . These interactions result in the modulation of signaling pathways involved in inflammation, cell proliferation, and metabolism.

Comparison with Similar Compounds

7-Aryl Substituted Derivatives

  • 7-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (9a): Synthesis: Prepared in 53% yield via cyclocondensation methods . Properties: Melting point 211–212°C; distinct NMR signals (δ 8.85 ppm for pyrimidine proton) indicate electronic effects of the fluorine atom. Activity: Not explicitly reported, but fluorinated analogs often show enhanced metabolic stability and target affinity .
  • 7-(3-Pyrrolyl)-[1,2,4]triazolo[1,5-a]pyrimidine (9b): Synthesis: 65% yield, similar to 9a .
  • 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl) Derivative :

    • Activity : Methoxy groups enhance solubility, while the fluorobenzyl group may improve CNS penetration (anticipatory based on and ) .

7-Alkoxy/Amino Substituted Derivatives

  • 7-(Heptyloxy)-5-phenyl Derivative (3f) :

    • Activity : ED50 = 84.9 mg/kg in anticonvulsant models, outperforming valproate (ED50 = 272 mg/kg) but weaker than carbamazepine (ED50 = 11.8 mg/kg) .
    • Structure-Activity Relationship (SAR) : The long heptyl chain likely enhances lipid bilayer penetration, critical for CNS activity .
  • 7-(3',4',5'-Trimethoxyphenyl) Derivatives: Activity: Antiproliferative effects against MGC-803, HCT-116, and MCF-7 cancer cells. Substituents at the 2-position (e.g., benzylamino groups) further modulate potency .

Analogs with Modified Core or Additional Functional Groups

Oxygenated Triazolopyrimidines

  • 7-Oxo-5-phenyl Derivative (HftpO) :

    • Properties : The exocyclic oxygen enables coordination with transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>), relevant for catalytic or material applications .
  • 5-Methyl-N-[4-(trifluoromethyl)phenyl] Derivative :

    • Activity : Trifluoromethyl groups enhance metabolic stability and bioavailability, common in agrochemicals (e.g., ) .

Bioactivity-Driven Comparisons

Anticancer Agents

  • 7-(1-Methylindol-3-yl) Derivatives (H11–H15) :
    • Activity : Indole moieties confer interactions with kinase ATP-binding sites. Compound H15 (ED50 = 1.2 μM) showed superior activity over cisplatin in some models .
  • 7-(3-Fluorophenylamino) Derivatives (11, 12): SAR: Fluorine atoms improve tumor selectivity by modulating electron density and binding to tubulin .

Herbicidal Agents

  • Pentafluorophenyl Derivatives (e.g., 5-chloro-6-(pentafluorophenyl)-7-piperidinyl): Activity: Inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. The pentafluorophenyl group increases herbicidal potency 10-fold over non-fluorinated analogs .

Anticonvulsants

  • 7-Substituted Alkoxy Derivatives :
    • SAR : Optimal chain length (C7 in 3f) balances lipophilicity and solubility for blood-brain barrier penetration .

Data Tables

Table 1. Key Analogs and Their Bioactivities

Compound Name Substituents Bioactivity (IC50/ED50) Application Reference
7-(Heptyloxy)-5-phenyl Derivative (3f) 7-O-C7H15 84.9 mg/kg (MES test) Anticonvulsant
7-(3',4',5'-Trimethoxyphenyl) Derivative 7-Trimethoxyphenyl 0.8–2.1 μM (MGC-803 cells) Anticancer
5-Chloro-6-(pentafluorophenyl) Derivative 6-C6F5 0.1 ppm (ALS inhibition) Herbicide
7-(1-Methylindol-3-yl) Derivative (H15) 7-Indole 1.2 μM (MCF-7 cells) Anticancer

Biological Activity

7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and immunology. Its structure features a triazole ring fused to a pyrimidine ring with a phenoxyphenyl substituent at the 7-position, which is critical for its biological activity.

The biological activity of this compound primarily involves the inhibition of specific enzymes that play crucial roles in various signaling pathways. Notably, compounds with similar structures have been shown to inhibit Janus kinases (JAK1 and JAK2), which are integral to the JAK-STAT signaling pathway involved in immune response and cell proliferation. This inhibition can lead to significant anti-inflammatory and anticancer effects by modulating cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study demonstrated that compounds related to triazolopyrimidines showed excellent selectivity between cancerous and normal cells. Specifically, treatment with these compounds led to G2/M cell cycle arrest and apoptosis in cancer cells through mitochondrial pathways, characterized by decreased mitochondrial membrane potential and activation of caspases .

Anti-inflammatory Effects

The inhibition of JAK1 and JAK2 by this compound may also contribute to its anti-inflammatory properties. By blocking these kinases, the compound can reduce pro-inflammatory cytokine production, which is beneficial in treating conditions characterized by chronic inflammation.

Anticonvulsant Activity

In addition to its anticancer properties, derivatives of triazolopyrimidine have shown promise as anticonvulsants. For example, certain analogs demonstrated significant efficacy in the Maximal Electroshock (MES) test, indicating their potential use in epilepsy treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Substituents on the phenyl ring can enhance or diminish activity:

  • Substitution Patterns : Compounds with halogen substitutions on the phenyl ring exhibited higher antiproliferative activity compared to those with methyl or methoxy groups . The para-position substitutions were generally more effective than meta-position substitutions.

Case Studies

Study Findings
Cytotoxicity Evaluation Induced apoptosis in EC109 cancer cells via mitochondrial pathway; significant selectivity for cancer over normal cells.
Anticonvulsant Activity Compound 3f showed potent anticonvulsant effects with an ED50 of 84.9 mg/kg in MES tests.
Anti-inflammatory Mechanism Inhibition of JAK1/2 pathways led to reduced cytokine levels in inflammatory models.

Q & A

Q. Basic Research Focus

  • Spectroscopic Analysis : 1^1H NMR (δ 7.2–8.1 ppm for aromatic protons) and 13^{13}C NMR (δ 150–160 ppm for triazole-pyrimidine carbons) confirm core structure. IR spectroscopy identifies NH stretches (3200–3400 cm1^{-1}) and carbonyl groups (1700 cm1^{-1}) .
  • X-Ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding in N-(4-chlorophenyl) derivatives) using Bruker APEX2 diffractometers .

What strategies mitigate low yields in solvent-based syntheses?

Q. Advanced Research Focus

  • Solvent Optimization : Replace ethanol/water with DMF or DMSO to enhance solubility of hydrophobic intermediates, improving yields by 15–20% .
  • Catalyst Alternatives : Substitute TMDP with non-toxic bases like triethylamine or DBU, though reaction times may increase by 1–2 hours .
  • Microwave-Assisted Synthesis : Reduce reaction time to 30–60 minutes while maintaining >85% yield, as demonstrated in analogous triazolopyrimidine syntheses .

How do structural modifications influence bioactivity, and what are key SAR trends?

Q. Advanced Research Focus

  • Antitumor Activity : Introduction of electron-withdrawing groups (e.g., nitro at the 7-position) enhances cytotoxicity (IC50_{50} < 10 μM in HeLa cells) by stabilizing DNA intercalation .
  • Antifungal Activity : 5-Amino derivatives show broad-spectrum activity (MIC 8–16 μg/mL against Candida albicans) due to improved membrane permeability .
    Methodological Tip : Use in vitro assays (e.g., MTT for cytotoxicity) paired with molecular docking (PDB: 1M17) to predict binding affinities .

How can contradictory biological activity data be resolved?

Q. Advanced Research Focus

  • Purity Validation : Employ HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<2% required for reliable bioassays) .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability in antimicrobial testing .
  • Meta-Analysis : Cross-reference bioactivity data with substituent electronic profiles (Hammett σ values) to identify outliers in SAR .

What computational tools aid in understanding target interactions?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina with crystal structure data (e.g., PDB: 3ERT for kinase targets) to model ligand-receptor interactions. Focus on π-π stacking between the triazole ring and tyrosine residues .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic substitution .

What safety protocols are critical during synthesis?

Q. Basic Research Focus

  • Toxic Catalyst Handling : Use fume hoods and PPE when working with TMDP; consider substituting with less toxic alternatives like morpholine .
  • Waste Management : Segregate halogenated byproducts (e.g., 4-chlorophenyl derivatives) and dispose via certified hazardous waste services .

How can novel derivatives be designed for enhanced pharmacokinetics?

Q. Advanced Research Focus

  • Prodrug Strategies : Introduce hydrolyzable esters (e.g., ethyl carboxylates) to improve oral bioavailability .
  • Fluorine Substitution : Replace phenyl groups with trifluoromethyl variants to enhance metabolic stability (t1/2_{1/2} increased by 2–3× in murine models) .

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